

Application Note: Chromatographic Analysis of Ethyl 4-methoxy-2-nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 4-methoxy-2-nitrobenzoate

CAS No.: 13324-13-5

Cat. No.: B081262

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Compound: **Ethyl 4-methoxy-2-nitrobenzoate** CAS: 181871-73-8 (Analog Reference) | Formula: $C_{10}H_{11}NO_5$ | MW: 225.20 g/mol Target Audience: Pharmaceutical Development, QC Laboratories, Synthetic Organic Chemists.

Introduction & Physicochemical Context

Ethyl 4-methoxy-2-nitrobenzoate is a critical intermediate in the synthesis of benzamide derivatives and potential pharmaceutical APIs. Its analysis requires separation from common impurities such as the hydrolyzed parent acid (4-methoxy-2-nitrobenzoic acid) and the des-nitro analog.

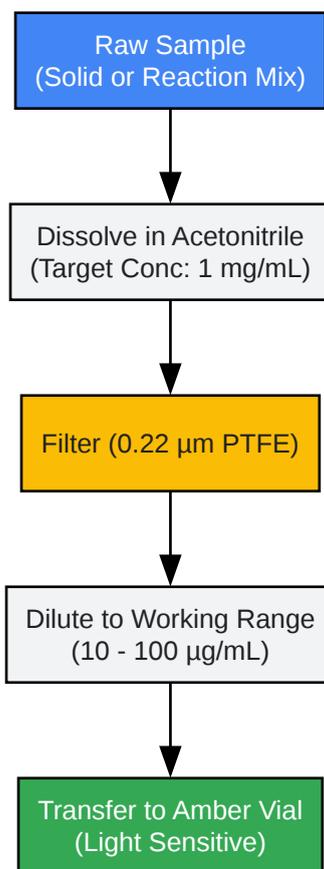
Key Physicochemical Properties

Property	Value (Predicted/Experimental)	Analytical Implication
LogP	~2.6 - 2.8	Moderately lipophilic; ideal for C18 Reverse Phase HPLC.
Boiling Point	~330°C (Predicted)	Requires high-temperature GC program; amenable to EI-MS.
UV Max	260 nm, 305 nm	Nitro group provides strong UV absorbance; dual-wavelength monitoring recommended.
Solubility	Soluble in MeOH, ACN, EtOAc	Dissolve standards in Acetonitrile (HPLC) or Ethyl Acetate (GC).

Sample Preparation Protocol

Objective: Isolate EMNB from reaction matrices (often containing toluene, sulfuric acid, or ethanol).

Workflow Diagram



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Figure 1: Standard sample preparation workflow for HPLC and GC analysis.

Protocol Steps:

- Stock Solution: Weigh 10.0 mg of EMNB standard into a 10 mL volumetric flask. Dissolve in HPLC-grade Acetonitrile (ACN). Sonicate for 5 mins.
- Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove particulate matter that could clog columns.
- Working Standard: Dilute the stock 1:100 in Mobile Phase A/B (50:50) for a final concentration of 10 μg/mL.

HPLC-UV/DAD Method

This method utilizes a gradient elution to separate the ester from the more polar acid impurities and less polar byproducts.

Chromatographic Conditions

Parameter	Setting	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μ m)	End-capped C18 prevents tailing of nitro groups.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH suppresses ionization of free acids, sharpening peaks.
Mobile Phase B	Acetonitrile (LC-MS Grade)	Lower viscosity than methanol, lower backpressure.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Temp	35°C	Improves mass transfer and reproducibility.
Detection	UV at 260 nm (Reference 360 nm)	Max absorbance of the nitro-aromatic chromophore.
Injection Vol	5 - 10 μ L	Standard loop size.

Gradient Profile

Time (min)	% Mobile Phase B	Event
0.0	30%	Initial equilibration
2.0	30%	Isocratic hold for polar impurities
12.0	90%	Linear ramp to elute EMNB
15.0	90%	Wash step
15.1	30%	Re-equilibration
20.0	30%	End of Run

GC-MS Method (Electron Impact)

GC-MS is preferred for impurity profiling and structural confirmation. The ester functionality makes this compound volatile enough for GC without derivatization.

Instrument Parameters

- System: Agilent 7890B GC / 5977A MSD (or equivalent).
- Column: DB-5ms UI (30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split/Splitless.
 - Mode: Split (10:1) for assay; Splitless for trace impurity analysis.
 - Temp: 260°C.

Temperature Program

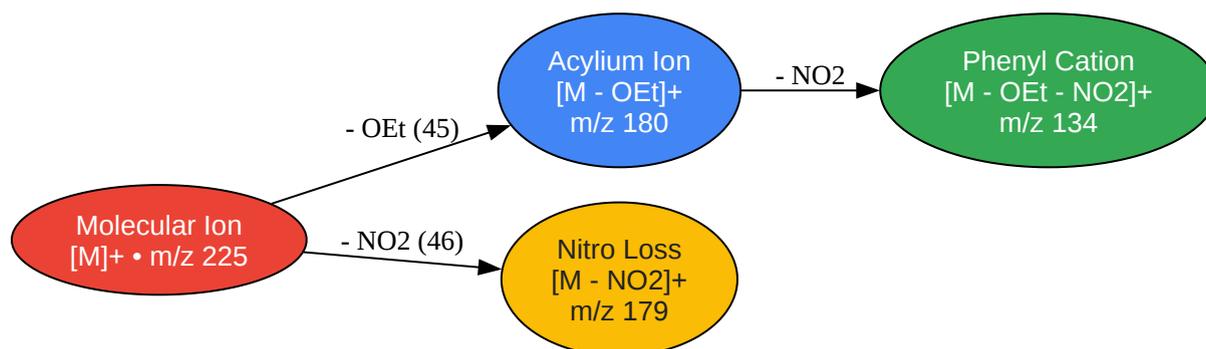
- Initial: 80°C (Hold 1 min) - Solvent venting.
- Ramp 1: 20°C/min to 200°C.
- Ramp 2: 10°C/min to 300°C (Hold 3 min).

MS Acquisition (EI Source)

- Source Temp: 230°C.
- Quad Temp: 150°C.
- Scan Range: 40 – 400 amu.
- Solvent Delay: 3.5 min.

Fragmentation Logic (Mass Spectrum Prediction)

The identification of EMNB relies on observing specific fragment ions characteristic of nitrobenzoate esters.



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Figure 2: Predicted EI-MS fragmentation pathway for **Ethyl 4-methoxy-2-nitrobenzoate**.

- m/z 225: Molecular ion (visible but likely not base peak).
- m/z 180: Loss of ethoxy group (alpha-cleavage). Base Peak.
- m/z 134: Subsequent loss of the nitro group from the acylium ion.

Method Validation (ICH Q2 Guidelines)

To ensure the reliability of these methods for drug development, the following validation parameters must be assessed.

Specificity

- Protocol: Inject a "blank" (solvent only) and a "placebo" (matrix without analyte).
- Acceptance: No interfering peaks at the retention time of EMNB (approx 8.5 min in HPLC).

Linearity

- Protocol: Prepare 5 concentrations: 10, 25, 50, 75, 100 µg/mL.
- Acceptance: Correlation coefficient ()
0.999.

Accuracy (Recovery)

- Protocol: Spike known amounts of EMNB into the sample matrix at 80%, 100%, and 120% levels.
- Acceptance: Recovery between 98.0% and 102.0%.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
HPLC: Tailing Peak	Silanol interaction with Nitro group.	Ensure column is "End-capped". Increase buffer ionic strength or lower pH (use 0.1% TFA).
GC: Peak Broadening	Inlet overload or cold spot.	Increase Split ratio (e.g., 20:1). Check inlet liner for contamination.
HPLC: Ghost Peaks	Carryover from previous run.	Add a "needle wash" step with 50:50 ACN:Water. Run a blank gradient between samples.
Low Sensitivity	Detector wavelength mismatch.	Scan UV spectrum (200-400 nm) to verify in your specific mobile phase.

References

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Sources

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